REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH:10](OC)OC)=[C:4]([CH3:15])[CH:3]=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]2[O:8][CH:9]=[CH:10][C:6]=2[CH:7]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OCC(OC)OC)C
|
Name
|
polyphosphoric acid
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
product
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
the resulting dark mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted from the cooled mixture which
|
Type
|
WASH
|
Details
|
was washed with further toluene (2×20 ml)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 2N sodium carbonate (20 ml)
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
organics were evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the dark residue purified by Kugelrohr distillation (8 mbar, 150°)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with dichloromethane-hexane (1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C=CO2)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |